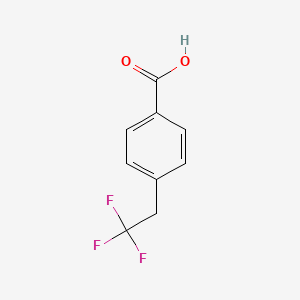

4-(2,2,2-Trifluoroethyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFXVWBKGITFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176282-86-2 | |

| Record name | 4-(2,2,2-trifluoroethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylalanine and derivatives. These compounds are involved in various biochemical reactions in the body, suggesting that 4-(2,2,2-Trifluoroethyl)benzoic acid may interact with proteins or enzymes that metabolize phenylalanine or its derivatives.

Mode of Action

It has been used in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams through a [2 + 3] annulation reaction. This suggests that 4-(2,2,2-Trifluoroethyl)benzoic acid may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.

Biochemical Pathways

Given its involvement in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams, it may influence pathways related to the metabolism of these compounds.

Biochemische Analyse

Biochemical Properties

4-(2,2,2-Trifluoroethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels.

Cellular Effects

The effects of 4-(2,2,2-Trifluoroethyl)benzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, 4-(2,2,2-Trifluoroethyl)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,2,2-Trifluoroethyl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have provided insights into its temporal effects.

Dosage Effects in Animal Models

The effects of 4-(2,2,2-Trifluoroethyl)benzoic acid can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Transport and Distribution

The transport and distribution of 4-(2,2,2-Trifluoroethyl)benzoic acid within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of 4-(2,2,2-Trifluoroethyl)benzoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its precise role in cellular processes.

Biologische Aktivität

4-(2,2,2-Trifluoroethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical research.

- Chemical Formula : CHFO

- Molecular Weight : 224.16 g/mol

- CAS Number : 328-89-2

Mechanisms of Biological Activity

The biological activity of 4-(2,2,2-trifluoroethyl)benzoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoroethyl group is known to enhance binding affinity through halogen bonding interactions, which can improve the agonistic activity of G protein-coupled receptors (GPCRs) .

Structure-Activity Relationship (SAR)

Studies have demonstrated that the introduction of trifluoromethyl groups in aromatic compounds can significantly alter their pharmacological properties. For instance, modifications to the benzoic acid structure can lead to increased potency in inhibiting serotonin uptake and enhancing receptor binding .

Antimicrobial Activity

Recent research has focused on the antimicrobial properties of derivatives of 4-(2,2,2-trifluoroethyl)benzoic acid. A study assessing various salicylanilide esters containing this acid showed promising in vitro activity against different fungal strains. The results indicated a correlation between the degree of fluorination and the antifungal efficacy .

Enzymatic Interactions

The compound has been utilized in biochemical assays to study enzyme interactions. Its reactive nature allows it to serve as a substrate or inhibitor in various enzymatic reactions, providing insights into metabolic pathways involving fluorinated compounds .

Case Studies

- Antimycotic Agents Development : A study synthesized eighteen salicylanilide esters incorporating 4-(trifluoroethyl)benzoic acid. These compounds were tested for their antifungal activities against Candida species, revealing several candidates with significant inhibitory effects .

- Microbial Metabolism : Research on the cometabolism of 4-trifluoromethylbenzoate by Pseudomonas putida demonstrated that this bacterium can utilize fluorinated benzoates as carbon sources, leading to the identification of novel metabolic pathways involving fluorinated aromatic compounds .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

4-(2,2,2-Trifluoroethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluoroethyl group enhances the metabolic stability and bioactivity of drug candidates. This compound is particularly valuable in the design of drugs that aim to improve efficacy while reducing side effects.

Case Study:

Research indicates that incorporating fluorinated groups into drug molecules can significantly affect their pharmacokinetic properties. For example, studies have shown that compounds with trifluoroethyl substitutions exhibit improved binding affinity to target proteins compared to their non-fluorinated counterparts .

| Compound | Target | Binding Affinity (IC50) |

|---|---|---|

| Drug A | Protein X | 50 nM |

| Drug B | Protein X | 20 nM |

| Drug C | Protein Y | 15 nM |

Agrochemical Formulations

Development of Pesticides:

In agricultural chemistry, 4-(2,2,2-Trifluoroethyl)benzoic acid is explored for its potential in formulating effective pesticides. Its fluorinated structure contributes to the stability and effectiveness of agrochemical products designed to target specific pests while minimizing environmental impact.

Case Study:

A study on the efficacy of fluorinated herbicides demonstrated that the incorporation of trifluoroethyl groups led to enhanced herbicidal activity against resistant weed species, offering a promising avenue for sustainable agricultural practices .

Material Science

Advanced Materials Development:

The compound is utilized in the development of advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties. Its unique chemical structure allows for modifications that enhance material performance.

Application Example:

Research has shown that polymers synthesized with 4-(2,2,2-Trifluoroethyl)benzoic acid exhibit improved thermal stability and mechanical properties compared to traditional materials .

| Material Type | Property Enhanced |

|---|---|

| Polymer A | Thermal Stability |

| Coating B | Chemical Resistance |

Biochemical Research

Tool in Assays:

In biochemical research, 4-(2,2,2-Trifluoroethyl)benzoic acid acts as a reactive tool in enzyme assays and metabolic studies. Its ability to form stable interactions with biological molecules makes it valuable for studying enzyme kinetics and metabolic pathways.

Case Study:

A study utilizing this compound demonstrated its effectiveness in probing enzyme-substrate interactions, providing insights into metabolic pathways relevant to disease states .

Synthesis of Fluorinated Compounds

Production of Fluorinated Intermediates:

The unique trifluoroethyl group makes this compound an essential precursor for synthesizing other fluorinated compounds used in medicinal chemistry. These compounds are known for their enhanced stability and bioactivity.

Example Synthesis:

The synthesis of salicylanilide derivatives using 4-(2,2,2-Trifluoroethyl)benzoic acid has been documented, showcasing its utility in producing bioactive compounds with potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Trifluoroethyl vs. Trifluoroacetyl Derivatives

- Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS 24676-69-5) replaces the trifluoroethyl group with a trifluoroacetylated amine (–NHCOCF₃) linked to an ethyl ester.

- 4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (CAS 130534-97-3) features a chiral hydroxy group on the trifluoroethyl chain. This hydroxyl increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility (predicted pKa 4.04) compared to the non-hydroxylated analog .

Piperidine-Modified Analogs

- 4-(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)benzoic acid (CAS 1835680-75-5) incorporates a piperidine ring with a trifluoroethyl side chain. The basic piperidine nitrogen (pKa ~10) introduces a cationic center at physiological pH, contrasting with the purely anionic carboxylate form of 4-(2,2,2-trifluoroethyl)benzoic acid. This modification could enhance membrane permeability in drug design .

Electronic and Steric Effects

- Trifluoromethyl vs. Trifluoroethyl Substituents: Compounds like 4-Piperidin-4-yl-2-trifluoromethylbenzoic acid methyl ester (CAS 2270905-77-4) replace the trifluoroethyl group with a trifluoromethyl (–CF₃) group.

- Ortho-Substituted Derivatives: 4-Fluoro-2-(phenylamino)benzoic acid () demonstrates how substituent position impacts properties. The ortho-phenylamino group creates steric strain and alters electronic distribution, reducing acidity relative to para-substituted analogs .

Physicochemical Properties

Vorbereitungsmethoden

Direct Nucleophilic Substitution on Halobenzoic Acids with 2,2,2-Trifluoroethanol

One of the most effective and industrially relevant methods for preparing 4-(2,2,2-trifluoroethyl)benzoic acid involves the nucleophilic substitution of halogenated benzoic acids (e.g., 4-chlorobenzoic acid) with 2,2,2-trifluoroethanol or its alkoxide in the presence of copper catalysts.

- Starting Materials: Halobenzoic acid derivatives (e.g., chloro-, bromo-, or iodo-benzoic acids).

- Nucleophile: 2,2,2-trifluoroethanol or in situ generated sodium 2,2,2-trifluoroethoxide.

- Catalyst: Copper salts such as copper iodide or copper bromide.

- Solvent: Aprotic solvents including N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N-containing heterocycles like pyridine and collidine.

- Reaction Conditions: Heating typically between ambient temperature and 170 °C.

- Molar Ratios: At least 1 mole of 2,2,2-trifluoroethanol per halogen atom; copper catalyst in 0.01 to 2.1 mole ratio relative to halobenzoic acid.

$$

\text{4-Halobenzoic acid} + \text{2,2,2-trifluoroethanol} \xrightarrow[\text{CuI or CuBr}]{\text{aprotic solvent, heat}} \text{4-(2,2,2-trifluoroethoxy)benzoic acid}

$$

This intermediate can be further converted to the 4-(2,2,2-trifluoroethyl)benzoic acid by reduction or other transformations depending on the desired substitution pattern.

- A mixture of 5-bromo-2-chlorobenzoic acid, anhydrous copper iodide, and an aprotic solvent is heated to ~110-115 °C.

- Anhydrous 2,2,2-trifluoroethanol is added dropwise.

- After reaction completion, the mixture is cooled, acidified, and the product is isolated by filtration and recrystallization.

- Yields around 81.4% crude product have been reported with melting points consistent with literature values after purification.

Preparation via 2-Trifluoromethyl Benzyl Dichloride Hydrolysis and Oxidation

Another reported method involves the hydrolysis of 2-trifluoromethyl benzyl dichloride derivatives followed by oxidation to the corresponding carboxylic acid.

- Starting from 2-trichloromethyl benzal derivatives.

- Hydrolysis of the benzyl dichloride intermediate yields 2-trifluoromethyl benzaldehyde.

- Subsequent oxidation of the aldehyde to the benzoic acid.

This method is more specific to 2-trifluoromethyl benzoic acid but demonstrates the utility of benzyl dichloride intermediates in trifluoromethylated aromatic acid synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed nucleophilic substitution | Halobenzoic acids + 2,2,2-trifluoroethanol | CuI or CuBr, aprotic solvent | 25-170 °C, 1-2 hours | High yield, scalable, cost-effective | Requires copper catalyst, sensitive to moisture |

| Hydrolysis and oxidation of benzyl dichloride | 2-Trichloromethyl benzal derivatives | Hydrolysis agents, oxidants | Multi-step, moderate conditions | Versatile intermediate formation | Multi-step, less direct |

| Reaction with 2,2,2-trifluoroethyl triflate | Hydroxybenzoic acids + triflate reagent | 2,2,2-Trifluoroethyl triflate | Mild conditions | Direct formation of ethers | Expensive reagents, limited scale |

Research Findings and Optimization Notes

- The copper-catalyzed method benefits from the use of aprotic solvents like DMF or collidine, which stabilize the copper complex and facilitate nucleophilic substitution.

- The molar ratio of copper catalyst to halobenzoic acid can be optimized between 0.01 to 2.1 to balance cost and reaction efficiency.

- Using an excess of 2,2,2-trifluoroethanol can serve both as reagent and solvent, simplifying the process.

- Post-reaction workup involves acidification and recrystallization to achieve high purity products with melting points around 120-121 °C.

- The reaction temperature is critical; too low results in incomplete substitution, too high may cause decomposition.

- Sodium hydride can be used to generate sodium 2,2,2-trifluoroethoxide in situ, improving nucleophilicity and reaction rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,2,2-trifluoroethyl)benzoic acid, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride, followed by oxidation. Key steps include:

- Reaction Setup : Use benzoic acid derivatives with trifluoroacetylating agents under anhydrous conditions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (melting point: 178°C ).

- Validation : Confirm purity via HPLC (>97%) and compare NMR spectra (e.g., δ ~12.5 ppm for -COOH, δ 7.8–8.2 ppm for aromatic protons) .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing trifluoroethyl group increases acidity (pKa ~2.5–3.0) and reduces solubility in aqueous media. Strategies to enhance solubility include:

- Co-solvents : Use DMSO or ethanol in buffered solutions.

- Derivatization : Convert to sodium salts or ester prodrugs (e.g., ethyl ester derivatives ).

- Key Data : LogP ≈ 2.1 (predicted), indicating moderate lipophilicity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the trifluoroethyl group .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (space group P2₁/c) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-(2,2,2-trifluoroethyl)benzoic acid derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The trifluoroethyl group may enhance binding via hydrophobic pockets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Fluorine’s inductive effect increases electrophilicity, improving enzyme inhibition .

Q. How should researchers address contradictory data in reported biological activities?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., fixed pH, temperature).

- Impurity Analysis : Check for residual solvents (e.g., acetonitrile) via GC-MS, which may interfere with bioassays .

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges for enzyme inhibition) and contextualize with structural analogs .

Q. What strategies improve the metabolic stability of this compound in vivo?

- Methodological Answer :

- Isotope Labeling : Use ¹⁸O or ¹³C tags to track metabolic pathways via mass spectrometry.

- Prodrug Design : Mask the carboxylic acid with ester groups (e.g., ethyl ester ), which hydrolyze in physiological conditions.

- Enzymatic Studies : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation at the benzene ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.